molecular formula C12H17NO2 B2963950 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 877996-08-2

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B2963950
CAS No.: 877996-08-2
M. Wt: 207.273
InChI Key: MXVSAODVABXUET-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with two methoxy groups at the 2- and 5-positions of the aromatic ring. This compound is structurally related to psychoactive phenethylamines and tryptamines but distinguishes itself through the inclusion of a cyclopropane ring directly bonded to the amine nitrogen.

The compound is listed in commercial catalogs (e.g., CymitQuimica) as a research chemical with Ref: 10-F661131, available in 1g quantities . Its synthesis and applications remain underreported in peer-reviewed literature, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVSAODVABXUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Known Activity/Data Sources
N-[(2,5-Dimethoxyphenyl)methyl]cyclopropanamine C₁₂H₁₇NO₂ 207.27 (calc.) 2,5-Dimethoxybenzyl, cyclopropane Limited data; research chemical
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 2-Nitrobenzyl, cyclopropane Lab chemical; no acute toxicity data
25H-NBOH (2-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}methylphenol) C₁₇H₂₁NO₃ 287.36 2,5-Dimethoxyphenethyl, phenolic hydroxyl Potent 5-HT₂A agonist; psychedelic activity
N-[2-(2,5-Dimethoxyphenyl)ethyl]cyclopropanamine C₁₃H₁₉NO₂ 221.29 (calc.) 2,5-Dimethoxyphenethyl, cyclopropane Hypothetical analog; no reported data
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride C₈H₁₃N₂S·2HCl 240.18 (calc.) Thiazole ring, cyclopropane Unreported activity; listed in reagent databases

Key Differences and Implications

Substituent Effects on Bioactivity
  • 2,5-Dimethoxy vs. Nitro Groups : The substitution of methoxy groups (electron-donating) in this compound contrasts with the nitro group (electron-withdrawing) in N-[(2-nitrophenyl)methyl]cyclopropanamine. Methoxy groups enhance lipid solubility and receptor affinity in psychedelics, while nitro groups may reduce central nervous system penetration due to increased polarity .

  • Cyclopropane vs. Ethylamine Linkers: Compared to 25H-NBOH, which uses a phenethylamine backbone, the cyclopropane ring in this compound introduces steric constraints.
Commercial and Research Status
  • This compound is marketed as a specialty chemical (e.g., by CymitQuimica), whereas analogs like 25H-NBOH are more frequently cited in forensic and pharmacological studies .
  • Derivatives with thiazole or acetamide moieties (e.g., compounds in and ) are typically used in medicinal chemistry but lack reported psychedelic activity .

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C12_{12}H17_{17}NO2_2 and a molecular weight of 207.27 g/mol. Its structure includes a cyclopropane ring and a dimethoxy-substituted benzylamine moiety, which contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound interacts with various molecular targets, including receptors and enzymes. The compound is particularly noted for its selectivity towards serotonin receptors, especially the 5-HT2C_{2C} receptor. It has been shown to preferentially activate Gq signaling pathways over β-arrestin recruitment, which is significant in the context of antipsychotic drug development .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonergic Activity Acts as an agonist at 5-HT2C_{2C} receptors with high selectivity .
Neuropharmacological Effects Exhibits potential antipsychotic-like effects in animal models .
Enzyme Interaction Modulates the activity of various enzymes, contributing to its pharmacological profile.

Case Studies and Research Findings

  • Functional Selectivity at 5-HT2C_{2C} Receptor :
    • A study highlighted that N-substituted (2-phenylcyclopropyl)methylamines, including derivatives similar to this compound, displayed significant functional selectivity at the 5-HT2C_{2C} receptor. The most selective compound showed an EC50_{50} of 23 nM without β-arrestin recruitment activity .
  • Antipsychotic-Like Activity :
    • In an amphetamine-induced hyperactivity model, compounds structurally related to this compound demonstrated significant antipsychotic-like effects, indicating their potential utility in treating psychotic disorders .
  • Neuroplasticity Gene Expression :
    • Research indicated that certain derivatives could increase the expression of genes involved in neuroplasticity within the frontal cortex, suggesting a broader impact on brain function and potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds to highlight its unique characteristics:

Compound Key Features
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine Similar structure but different substitution pattern; varied activity.
Cyclopropylamine Lacks the benzylamine moiety; distinct reactivity and applications.
2,5-Dimethoxybenzylamine No cyclopropane ring; different chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach involves reductive amination between 2,5-dimethoxybenzaldehyde and cyclopropanamine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Optimization of pH (6–7), temperature (25–40°C), and stoichiometric ratios (1:1.2 aldehyde:amine) is critical for yield (typically 60–75%) .
  • Purity Control : Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity. LC-MS or NMR (1H, 13C) confirms structural integrity .

Q. How can researchers validate the structural configuration of this compound using spectroscopic techniques?

  • NMR Analysis :

  • 1H NMR : Key signals include aromatic protons (δ 6.5–7.0 ppm, split for 2,5-substitution), methoxy groups (δ ~3.7 ppm), cyclopropane CH2 (δ 0.8–1.2 ppm), and methylene bridge (δ 3.3–3.5 ppm).
  • 13C NMR : Cyclopropane carbons (δ 6–10 ppm), methoxy carbons (δ 55–56 ppm), and aromatic carbons (δ 110–150 ppm) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 222.1, with fragmentation peaks at m/z 151 (loss of cyclopropanamine) and 121 (demethylation) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound, and how do they align with experimental data?

  • In Silico Modeling :

  • LogP : Predicted ~2.1 (Schrödinger QikProp), indicating moderate lipophilicity.
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP2D6, CYP3A4) via docking simulations (AutoDock Vina) suggests potential N-demethylation and O-demethylation pathways .
    • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify metabolic half-life (t1/2). Discrepancies may arise from solvent effects or protein binding .

Q. How do structural modifications (e.g., halogenation, alkylation) of the 2,5-dimethoxyphenyl group affect receptor binding affinity in neuropharmacological studies?

  • SAR Insights :

  • Halogenation : Adding iodine at the 4-position (as in ’s analog) increases steric bulk, potentially enhancing serotonin receptor (5-HT2A) binding but reducing blood-brain barrier permeability.
  • Alkylation : Methylation of the cyclopropane ring (e.g., N-methylation) may alter conformational flexibility, impacting agonist/antagonist profiles .
    • Experimental Design : Radioligand binding assays (e.g., competitive displacement with [3H]-ketanserin for 5-HT2A) paired with molecular dynamics simulations (AMBER force field) can quantify affinity shifts .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?

  • Common Impurities :

ImpuritySourceDetection Method
Unreacted aldehydeIncomplete reductionGC-MS (derivatization)
N-Oxide byproductsOxidative side reactionsHPLC-UV (254 nm)
Dimerization productsAldol condensationLC-HRMS (Orbitrap)
  • Mitigation : Use scavengers (e.g., dimethylamine for aldehyde trapping) and inert atmosphere during synthesis. Gradient elution in HPLC improves separation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Potential Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times.
  • Sample Purity : Impurities >5% may skew EC50/IC50 values.
    • Resolution :
  • Standardize protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
  • Cross-validate using orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .

Tables for Key Data

Table 1 : Comparative Physicochemical Properties

PropertyPredicted (In Silico)Experimental (PubChem)
Molecular Weight221.3 g/mol221.3 g/mol
LogP2.12.0–2.3
Water Solubility~1.2 mg/mL0.9 mg/mL
pKa (amine)9.89.5–10.0
Source:

Table 2 : Synthetic Yield Optimization

ConditionYield (%)Purity (%)
pH 6, 25°C6090
pH 7, 40°C7595
pH 7.5, 50°C5085
Source:

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